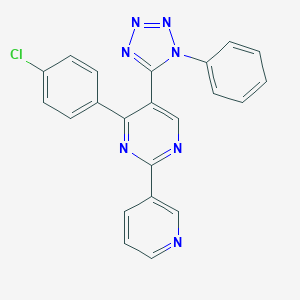
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure, which makes it an ideal candidate for various applications.
Scientific Research Applications
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. Other potential applications of this compound include its use as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is not well understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine in lab experiments is its unique structure, which makes it an ideal candidate for various applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine. One potential direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Other potential future directions include investigating its potential as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions. Overall, the unique structure and potential applications of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine make it an exciting area of research with many potential future directions.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one. The third step involves the reaction of 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one with phenyl isocyanate to form 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole. The final step involves the reaction of 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole with 3-pyridinecarboxaldehyde to form 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine.
properties
Product Name |
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine |
|---|---|
Molecular Formula |
C22H14ClN7 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C22H14ClN7/c23-17-10-8-15(9-11-17)20-19(14-25-21(26-20)16-5-4-12-24-13-16)22-27-28-29-30(22)18-6-2-1-3-7-18/h1-14H |
InChI Key |
ONYLVAXTOOEHMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

